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molecular formula C18H23NO4 B479164 Bis(3,4-dimethoxybenzyl)amine CAS No. 5634-21-9

Bis(3,4-dimethoxybenzyl)amine

Cat. No. B479164
M. Wt: 317.4g/mol
InChI Key: ZAHBSOCTGNBCSC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US08895554B2

Procedure details

To a solution of 3,4-dimethoxybenzaldelyde (1 g, 6 mmol) in anhydrous methanol (10 ml) was added 3,4-dimethoxybenzylamine (1 g, 5.9 mmol) and the solution stirred under nitrogen at room temperature for 3 hours. The methanol was removed under reduced pressure to afford the crude imine, 1.9 g. The imine was dissolved in THF (10 ml) and acetic acid (4 ml), and sodium cyanoborohydride (0.38 g, 6 mmol) was added portionwise over 30 minutes. The solution was stirred for an additional 30 minutes at room temperature, and the solvents were removed under reduced pressure. The residue was neutralized with saturated aqueous sodium hydrogen carbonate, and the solid crude product was isolated by filtration, and dried under vacuum at 50° C. overnight, yield 0.6 g.
[Compound]
Name
imine
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
Quantity
10 mL
Type
solvent
Reaction Step One
Quantity
1 g
Type
reactant
Reaction Step Two
Quantity
10 mL
Type
solvent
Reaction Step Two
Quantity
0.38 g
Type
reactant
Reaction Step Three
Quantity
4 mL
Type
solvent
Reaction Step Three

Identifiers

REACTION_CXSMILES
[CH3:1][O:2][C:3]1[CH:4]=[C:5]([CH:8]=[CH:9][C:10]=1[O:11][CH3:12])[CH2:6]N.[C:13]([BH3-])#[N:14].[Na+]>CO.C1COCC1.C(O)(=O)C>[CH3:1][O:2][C:3]1[CH:4]=[C:5]([CH:8]=[CH:9][C:10]=1[O:11][CH3:12])[CH2:6][NH:14][CH2:13][C:8]1[CH:5]=[CH:4][C:3]([O:2][CH3:1])=[C:10]([O:11][CH3:12])[CH:9]=1 |f:1.2|

Inputs

Step One
Name
imine
Quantity
0 (± 1) mol
Type
reactant
Smiles
Name
Quantity
10 mL
Type
solvent
Smiles
C1CCOC1
Step Two
Name
Quantity
1 g
Type
reactant
Smiles
COC=1C=C(CN)C=CC1OC
Name
Quantity
10 mL
Type
solvent
Smiles
CO
Step Three
Name
Quantity
0.38 g
Type
reactant
Smiles
C(#N)[BH3-].[Na+]
Name
Quantity
4 mL
Type
solvent
Smiles
C(C)(=O)O

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
the solution stirred under nitrogen at room temperature for 3 hours
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
The methanol was removed under reduced pressure
CUSTOM
Type
CUSTOM
Details
to afford the crude imine, 1.9 g
STIRRING
Type
STIRRING
Details
The solution was stirred for an additional 30 minutes at room temperature
Duration
30 min
CUSTOM
Type
CUSTOM
Details
the solvents were removed under reduced pressure
CUSTOM
Type
CUSTOM
Details
the solid crude product was isolated by filtration
CUSTOM
Type
CUSTOM
Details
dried under vacuum at 50° C. overnight
Duration
8 (± 8) h

Outcomes

Product
Details
Reaction Time
3 h
Name
Type
Smiles
COC=1C=C(CNCC2=CC(=C(C=C2)OC)OC)C=CC1OC

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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